1-(tert-Butyl)piperazin-2-one
Overview
Description
1-(tert-Butyl)piperazin-2-one is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. Piperazines are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as seen in the preparation of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, which was obtained through such a reaction . Another method includes the amination of halogenated compounds, exemplified by the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Additionally, organocatalysts can be employed for direct C-H arylation of unactivated arenes, as demonstrated by the use of 1-(2-hydroxyethyl)-piperazine in the presence of potassium tert-butoxide .
Molecular Structure Analysis
The molecular structures of piperazine derivatives are often confirmed using spectroscopic methods such as FT-IR, NMR, and LCMS, along with single crystal X-ray diffraction analysis . For instance, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was confirmed to be linear with an extended conformation . The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported to crystallize in the monoclinic space group with typical bond lengths and angles .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . The Mannich reaction is another example, used in the preparation of 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone] .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are characterized by their spectroscopic data and crystallographic parameters. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallizes in the monoclinic system with specific unit cell parameters . The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate reveals a sterically congested molecule with a pharmacologically useful core . Hirshfeld surface analysis and fingerprint plots are used to analyze intermolecular interactions, as seen in the study of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives .
Scientific Research Applications
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Synthesis of Peptides and Peptidomimetics
- Field : Biochemistry
- Application : TPPC, a compound similar to “1-(tert-Butyl)piperazin-2-one”, has been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
- Method : The exact method of application or experimental procedures are not specified in the source.
- Results : The source does not provide specific results or outcomes obtained from this application.
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Anti-tubercular Agents
- Field : Medicinal Chemistry
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Method : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
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Antibacterial Activities
- Field : Microbiology
- Application : Compounds similar to “1-(tert-Butyl)piperazin-2-one” were screened in vitro for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
- Method : The compounds were screened in vitro at concentrations of 10 μg/disc .
- Results : The source does not provide specific results or outcomes obtained from this application .
-
Anti-tubercular Agents
- Field : Medicinal Chemistry
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Method : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
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Synthesis of Aprepitant
- Field : Organic Chemistry
- Application : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones . This sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
- Method : The compounds were synthesized in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) .
- Results : The compounds were provided in yields of 38 to 90% and up to 99% ee .
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Anti-tubercular Agents
- Field : Medicinal Chemistry
- Application : Pyrazinamide, an important first-line drug used in shortening TB therapy, is similar to “1-(tert-Butyl)piperazin-2-one”. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Method : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
Synthesis of Aprepitant
- Field : Organic Chemistry
- Application : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones . This sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
- Method : The compounds were synthesized in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) .
- Results : The compounds were provided in yields of 38 to 90% and up to 99% ee .
properties
IUPAC Name |
1-tert-butylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-9-6-7(10)11/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHWGNAPUMDIQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCNCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630372 | |
Record name | 1-tert-Butylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl)piperazin-2-one | |
CAS RN |
681483-76-1 | |
Record name | 1-tert-Butylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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